Technical Guide: 4-(Pyridin-4-ylmethyl)morpholine-3,5-dione (CAS 865076-04-6)
Technical Guide: 4-(Pyridin-4-ylmethyl)morpholine-3,5-dione (CAS 865076-04-6)
Executive Summary
4-(Pyridin-4-ylmethyl)morpholine-3,5-dione (CAS 865076-04-6) is a specialized heterocyclic building block used in medicinal chemistry.[1][2][3] Structurally, it consists of a morpholine-3,5-dione core (also known as diglycolimide) N-substituted with a 4-picolyl (pyridin-4-ylmethyl) group.
This compound serves as a critical scaffold in Fragment-Based Drug Discovery (FBDD) and the synthesis of bioactive small molecules. Its dual functionality—combining the polar, hydrogen-bond-accepting dione ring with the basic, coordination-capable pyridine moiety—makes it a versatile bioisostere for glutarimides and a potential linker in targeted protein degradation (PROTAC) chimera design.
Chemical Identity & Physicochemical Properties[1][4][5]
The physicochemical profile of CAS 865076-04-6 defines its utility as a polar, low-molecular-weight scaffold.
| Property | Value / Description |
| Chemical Name | 4-(Pyridin-4-ylmethyl)morpholine-3,5-dione |
| CAS Number | 865076-04-6 |
| Molecular Formula | C₁₀H₁₀N₂O₃ |
| Molecular Weight | 206.20 g/mol |
| SMILES | O=C1COCC(=O)N1CC2=CC=NC=C2 |
| Appearance | White to off-white solid (typically) |
| Solubility | Soluble in DMSO, DMF, Methanol; Sparingly soluble in water |
| pKa (Predicted) | ~5.2 (Pyridine nitrogen) |
| LogP (Predicted) | ~ -0.5 to 0.2 (Polar character due to dione) |
| H-Bond Acceptors | 4 (2 Carbonyls, 1 Ether O, 1 Pyridine N) |
| H-Bond Donors | 0 |
Structural Analysis
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Morpholine-3,5-dione Core: Unlike the basic morpholine ring, the 3,5-dione variant is non-basic and planar around the nitrogen due to imide resonance. It acts as a bioisostere for glutarimide (found in thalidomide) but with altered metabolic stability and polarity.
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Pyridine Handle: The 4-pyridyl group remains basic and provides a vector for metal coordination, salt formation, or further alkylation (e.g., to generate quaternary ammonium linkers).
Synthetic Pathways[7]
The synthesis of 4-(Pyridin-4-ylmethyl)morpholine-3,5-dione follows a classic cyclic imide formation protocol. This pathway is preferred for its atom economy and scalability.
Mechanism: Anhydride-Amine Condensation
The reaction proceeds via the nucleophilic attack of the primary amine (4-picolylamine) on diglycolic anhydride , opening the ring to form an amic acid intermediate. Subsequent thermal or chemical dehydration closes the ring to yield the target imide.
Protocol (Standardized)
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Reagents: Diglycolic anhydride (1.0 eq), 4-(Aminomethyl)pyridine (1.0 eq).
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Solvent: Toluene or Xylene (for azeotropic water removal) or Acetic Acid (for chemical dehydration).
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Conditions: Reflux (110–140°C) for 4–12 hours.
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Work-up: The mixture is cooled; the product often precipitates or is isolated via solvent evaporation and recrystallization from ethanol/ether.
Workflow Visualization
Figure 1: Synthetic route via condensation of diglycolic anhydride and 4-picolylamine.
Applications in Drug Discovery
A. Bioisosteric Scaffold
The morpholine-3,5-dione ring is a valuable bioisostere for:
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Glutarimides: The ether oxygen in the ring lowers the LogP compared to the methylene group in glutarimide, improving water solubility while maintaining the H-bond acceptor geometry.
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Piperidine-2,6-diones: Used in immunomodulatory drugs (IMiDs). The 3,5-dione analog alters the electrostatic potential surface, potentially changing binding affinity to Cereblon (CRBN) or other E3 ligase targets.
B. Fragment-Based Drug Discovery (FBDD)
With a molecular weight of ~206 Da, this compound is an ideal fragment .
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Vectors: The pyridine nitrogen allows for "fragment growing" via metal-catalyzed cross-coupling or alkylation.
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Ligand Efficiency: The high density of polar functionality per carbon atom suggests high specific binding potential in polar pockets of enzymes (e.g., metalloproteases).
C. Linker Chemistry (PROTACs)
The pyridine moiety can be N-alkylated to form charged linkers, or the dione ring can be opened under specific hydrolytic conditions to release a payload, acting as a prodrug mask.
Pharmacophore Map
Figure 2: Pharmacophore mapping highlighting key interaction points for medicinal chemistry design.
Handling, Stability, and Safety
Stability
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Hydrolysis: The imide ring is susceptible to hydrolysis under strong basic conditions (pH > 10), reverting to the amic acid or dicarboxylate. It is generally stable in acidic and neutral media.
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Thermal: Stable up to ~150°C; suitable for microwave-assisted synthesis.
Safety Protocol (Self-Validating)
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PPE: Wear nitrile gloves and safety goggles. The compound is an irritant (Skin/Eye Category 2).[4]
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Inhalation: Use a fume hood. Fine dust can irritate the respiratory tract.
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Storage: Store in a cool, dry place under inert atmosphere (Argon/Nitrogen) to prevent slow hydrolysis from atmospheric moisture.
References
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Morpholine Scaffolds in Medicinal Chemistry
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Tzara, A., et al. (2020). "Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies." ChemMedChem.
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Synthesis of Morpholine-3,5-diones
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General reaction of diglycolic anhydride with amines.[5] BenchChem / PubChem Data.
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Castagnoli–Cushman Reaction & Anhydride Chemistry
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Detailed review on anhydride-imine/amine condensations for lactam/imide synthesis. PMC - NIH.
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Safety Data (Related Compounds)
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SDS for 4-(piperidin-4-yl)morpholine (Analogous handling). Fisher Scientific.[4]
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